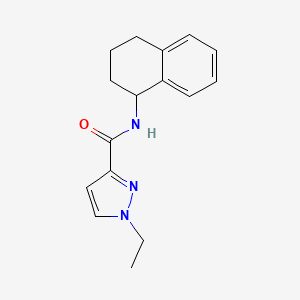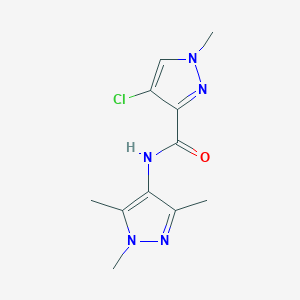amino}methyl)benzenesulfonamide](/img/structure/B10898570.png)
4-({[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl](methylcarbamothioyl)amino}methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(2-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxotetrahydropyrrol ring, and a benzenesulfonamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-({[1-(2-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves multiple steps, including the formation of the dioxotetrahydropyrrol ring and the introduction of the fluorophenyl and benzenesulfonamide groups. The synthetic route typically starts with the preparation of the dioxotetrahydropyrrol intermediate, followed by the attachment of the fluorophenyl group through a nucleophilic substitution reaction.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
4-({[1-(2-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({[1-(2-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-({[1-(2-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-({[1-(2-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE include other fluorophenyl derivatives and benzenesulfonamide compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-({[1-(2-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE lies in its combination of a fluorophenyl group with a dioxotetrahydropyrrol ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties .
Similar compounds include:
Properties
Molecular Formula |
C19H19FN4O4S2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[(4-sulfamoylphenyl)methyl]thiourea |
InChI |
InChI=1S/C19H19FN4O4S2/c1-22-19(29)23(11-12-6-8-13(9-7-12)30(21,27)28)16-10-17(25)24(18(16)26)15-5-3-2-4-14(15)20/h2-9,16H,10-11H2,1H3,(H,22,29)(H2,21,27,28) |
InChI Key |
KCTRIMDBFAMNDG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N(CC1=CC=C(C=C1)S(=O)(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10898489.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10898495.png)
![11-(difluoromethyl)-13-methyl-5-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10898503.png)
![3-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10898505.png)
![5-(2,3-dichlorophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)furan-2-carboxamide](/img/structure/B10898506.png)
![2-(1H-benzotriazol-1-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10898513.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10898517.png)

![4-cyano-2-fluoro-N'-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}benzohydrazide](/img/structure/B10898533.png)
![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B10898538.png)
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B10898544.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10898551.png)

![methyl 3-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B10898576.png)
